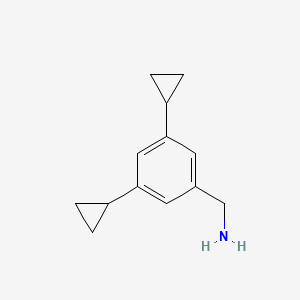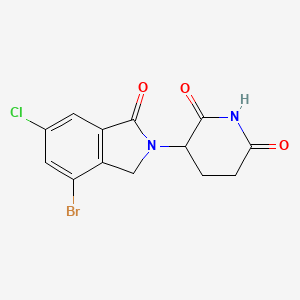
3-(4-Bromo-6-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione typically involves multiple steps, including the formation of the isoindolinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of bromine or chlorine.
科学的研究の応用
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione has several scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it is likely to modulate the activity of certain proteins and enzymes involved in cell signaling and immune response . The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Lenalidomide: A well-known drug used to treat multiple myeloma and other conditions.
Thalidomide: Another related compound with similar structural features and biological activities.
Pomalidomide: A derivative of thalidomide with enhanced potency and efficacy in certain therapeutic applications.
Uniqueness
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C13H10BrClN2O3 |
|---|---|
分子量 |
357.58 g/mol |
IUPAC名 |
3-(7-bromo-5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H10BrClN2O3/c14-9-4-6(15)3-7-8(9)5-17(13(7)20)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,16,18,19) |
InChIキー |
ZDDFGTALELINQC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


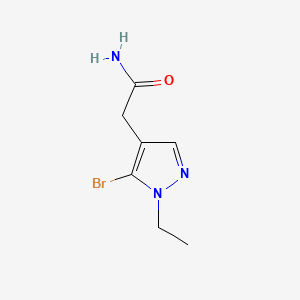
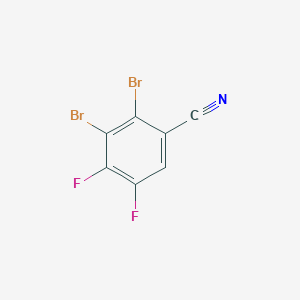

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
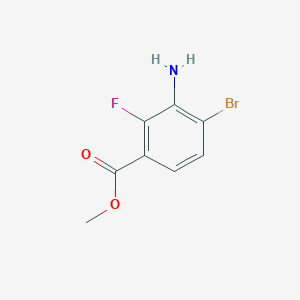
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)

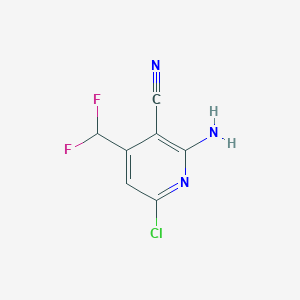


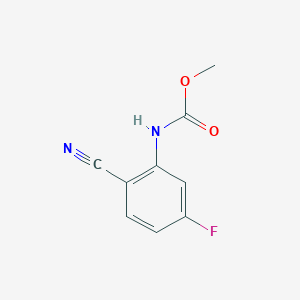
![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
